molecular formula C9H9NO2 B13920836 4-(3-Pyridyl)-3-butenoic acid CAS No. 58725-94-3

4-(3-Pyridyl)-3-butenoic acid

Cat. No.: B13920836
CAS No.: 58725-94-3
M. Wt: 163.17 g/mol
InChI Key: MHVJWSPYMHAALE-HNQUOIGGSA-N
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Description

4-(3-Pyridyl)-3-butenoic acid is an organic compound characterized by a pyridine ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-pyridyl)-3-butenoic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridyl boronic acid with an appropriate halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Pyridyl)-3-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming pyridyl butanoic acids.

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

58725-94-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(E)-4-pyridin-3-ylbut-3-enoic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+

InChI Key

MHVJWSPYMHAALE-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=CCC(=O)O

physical_description

Solid

Origin of Product

United States

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